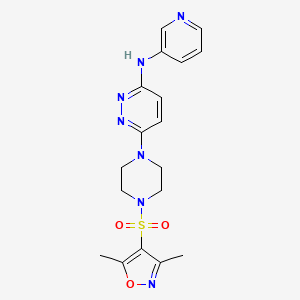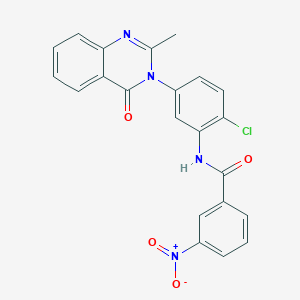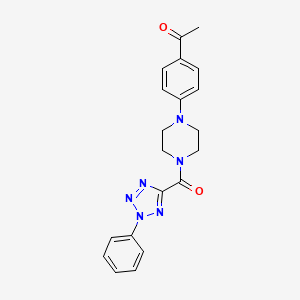![molecular formula C11H11F3N2O2 B2789819 N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide CAS No. 2305561-13-9](/img/structure/B2789819.png)
N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide, also known as EFPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. This compound has been shown to inhibit the activity of various enzymes, such as histone deacetylases (HDACs), which play a role in gene expression and cell proliferation. This compound has also been shown to modulate the activity of certain receptors, such as G protein-coupled receptors (GPCRs), which are involved in various physiological processes, such as neurotransmission and hormone signaling.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can induce cell death in cancer cells, inhibit inflammation, and modulate the activity of enzymes and receptors. In vivo studies have shown that this compound can reduce tumor growth, improve cognitive function, and alleviate pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide has several advantages for lab experiments, such as its high potency, selectivity, and stability. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, this compound has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. This compound also has potential off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide has many potential future directions for scientific research. One direction is to further investigate the mechanism of action of this compound, particularly its interactions with specific enzymes and receptors. Another direction is to explore the therapeutic potential of this compound for various diseases, such as cancer, inflammation, and neurodegenerative disorders. Additionally, this compound can be used as a tool for studying the structure and function of proteins, such as enzymes and receptors, which can lead to the discovery of new drug targets and therapies.
Méthodes De Synthèse
The synthesis of N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide involves the reaction between 2-ethoxy-4-(trifluoromethyl)pyridine and propargylamine. The reaction is carried out in the presence of a catalyst, such as copper or palladium, under mild reaction conditions. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
Applications De Recherche Scientifique
N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and inflammation. In biochemistry, this compound has been used as a tool for studying the structure and function of proteins, such as enzymes and receptors. In pharmacology, this compound has been evaluated for its pharmacokinetic and pharmacodynamic properties, such as absorption, distribution, metabolism, and excretion.
Propriétés
IUPAC Name |
N-[6-ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c1-3-9(17)15-8-5-7(11(12,13)14)6-10(16-8)18-4-2/h3,5-6H,1,4H2,2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGBWVNTLBSWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=N1)NC(=O)C=C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2789736.png)
![4-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2789737.png)



![N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide](/img/structure/B2789748.png)
![5-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B2789749.png)
![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2789750.png)
![Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2789751.png)

![1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine](/img/structure/B2789753.png)
![2-Chloro-N-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]propanamide](/img/structure/B2789755.png)
![N,6-bis(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2789757.png)
![2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]acetic acid](/img/structure/B2789758.png)